5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide
Description
5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide is a heterocyclic compound featuring a dihydrobenzo[h]cinnoline core fused with a sulfide-linked 2-methylbenzyl substituent.
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c1-14-6-2-3-8-17(14)13-23-19-12-16-11-10-15-7-4-5-9-18(15)20(16)22-21-19/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZHDHWXHVKPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3C(=C2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide typically involves multi-step organic reactions. One common synthetic route includes the cyclization reaction using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . This method provides a moderate yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl sulfide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl sulfides.
Scientific Research Applications
Medicinal Chemistry
5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide is being investigated for its potential as a lead compound in drug development due to its unique structural properties. Studies have indicated that it may possess:
- Antimicrobial Activity : Preliminary research suggests that compounds similar to this sulfide exhibit significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains .
- Anticancer Properties : In vitro studies have shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines range from 0.1 to 10 µM, indicating potential effectiveness .
Research into the biological activity of this compound has revealed several mechanisms through which it may exert its effects:
- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, modulating biological processes crucial for cell proliferation and survival.
- Targeting Cellular Pathways : It is hypothesized that the compound could interfere with signaling pathways involved in cancer progression and microbial resistance .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various benzyl sulfides, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was found to involve disruption of bacterial cell membrane integrity.
Case Study 2: Anticancer Research
A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound led to apoptosis in over 70% of cells at concentrations below 10 µM. The studies suggest that its mechanism may involve the inhibition of specific kinases involved in cell cycle regulation .
Mechanism of Action
The mechanism of action of 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide with two classes of compounds from the evidence: imidazoquinazolines () and isothiazole derivatives (). Key structural and functional differences are highlighted.
Structural Differences and Implications
Core Heterocycles: The target compound’s cinnoline core (two nitrogens in a bicyclic system) differs from the imidazoquinazoline (three fused rings with three nitrogens) and isothiazole (one sulfur and one nitrogen in a five-membered ring). The 2-methylbenzyl sulfide substituent in the target compound contrasts with the ethoxyphenol group in . The sulfide’s lipophilicity may enhance cellular uptake but reduce aqueous solubility compared to the polar ethoxyphenol.
Biological Activity: The imidazoquinazoline in shows moderate antitumor activity (IC₅₀ ~32–46 μg/mL), likely due to DNA intercalation or topoisomerase inhibition common in polycyclic nitrogenous compounds. The target compound’s cinnoline core may exhibit similar mechanisms but with altered potency due to reduced hydrogen-bonding capacity. The target compound’s sulfide group could mimic sulfur-mediated interactions (e.g., covalent binding to cysteine residues), though this remains speculative without direct data.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: The sulfide group may undergo oxidation to sulfoxide or sulfone metabolites, altering activity. In contrast, the ethoxyphenol () could undergo glucuronidation, reducing bioavailability.
Biological Activity
5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide (CAS: 478047-89-1) is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and research findings, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound features a unique structure that combines a dihydrobenzo[h]cinnolin moiety with a 2-methylbenzyl sulfide group. Its molecular formula is with a molecular weight of 318.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2S |
| Molecular Weight | 318.44 g/mol |
| CAS Number | 478047-89-1 |
| Purity | >90% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Dihydrobenzo[h]cinnoline : Using cyclization reactions with appropriate reagents.
- Formation of Sulfide Linkage : Employing nucleophilic substitution reactions to introduce the 2-methylbenzyl group.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, studies have shown that related benzothiazole derivatives possess significant antibacterial effects against various strains of bacteria, suggesting potential for this compound as well .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Analogous compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, certain benzothiazole derivatives have demonstrated efficacy against melanoma cells by inhibiting tyrosinase activity and reducing melanin production .
The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may modulate biological processes such as cell growth and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into potential applications for this compound.
- Study on Tyrosinase Inhibition :
- Antimicrobial Activity Study :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5,6-Dihydrobenzo[h]cinnolin-3-yl 2-methylbenzyl sulfide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes, including cyclization of dihydrobenzo[h]cinnoline precursors followed by sulfide coupling. For example, thiol-alkylation using 2-methylbenzyl bromide under inert conditions (e.g., nitrogen atmosphere) with a base like potassium carbonate in DMF at 60–80°C may yield the target sulfide. Reaction optimization should focus on temperature, solvent polarity, and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm substituent positions and integration ratios. For instance, aromatic protons in the dihydrobenzo[h]cinnoline core typically resonate between δ 7.2–8.5 ppm, while the 2-methylbenzyl sulfide group shows distinct methyl (δ 2.4–2.6 ppm) and benzylic protons (δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 345.12).
- IR Spectroscopy : Confirms sulfide C–S stretching vibrations (~600–700 cm⁻¹) and absence of unwanted functional groups (e.g., –OH if starting materials are hydroxylated) .
Q. How can researchers assess the purity of this compound, and what analytical methods are suitable?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). A single peak with >95% area indicates high purity.
- TLC : Hexane/ethyl acetate (3:1) can monitor reaction progress; Rf ~0.5 for the product.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values (±0.4% tolerance) .
Advanced Research Questions
Q. How can computational chemistry methods, such as DFT, predict the electronic properties or reactivity of this sulfide-containing compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s HOMO-LUMO gap to predict redox behavior. For example, the sulfide group’s electron-donating effects may lower the LUMO energy, enhancing nucleophilic reactivity. Molecular electrostatic potential maps can identify reactive sites for electrophilic attack, guiding functionalization strategies .
Q. What strategies can resolve contradictions in spectroscopic data obtained during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. For instance, HMBC correlations between the sulfide sulfur and adjacent aromatic protons confirm substitution patterns.
- Variable Temperature NMR : Resolve overlapping signals caused by conformational flexibility.
- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C–S–C bond angle ~104°, as seen in similar sulfides) .
Q. What are the implications of the sulfide functional group on the compound’s stability under oxidative or thermal conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (e.g., stability up to 200°C suggests suitability for high-temperature reactions).
- Oxidative Stability Testing : Expose the compound to H2O2 or O3 in controlled conditions. Sulfides are prone to oxidation to sulfoxides or sulfones; monitor via TLC or LC-MS. Stabilizers like BHT (0.1% w/w) may mitigate degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
